molecular formula C9H5BrCl2F2O2 B1411323 2',4'-Dichloro-3'-(difluoromethoxy)phenacyl bromide CAS No. 1806351-74-5

2',4'-Dichloro-3'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411323
CAS No.: 1806351-74-5
M. Wt: 333.94 g/mol
InChI Key: SCZHTWWTFYUOEM-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrCl2F2O2 and a molecular weight of 333.94 g/mol. It belongs to the class of phenacyl bromides and is characterized by its white crystalline powder form. This compound is utilized in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide may involve large-scale bromination processes. These processes are optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, depending on the desired oxidation or reduction state.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce corresponding ketones or aldehydes .

Scientific Research Applications

2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Properties

IUPAC Name

2-bromo-1-[2,4-dichloro-3-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)4-1-2-5(11)8(7(4)12)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZHTWWTFYUOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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